1-Cyclopentyl-1H-pyrazole-5-carboxamide

Medicinal Chemistry Chemical Biology Synthetic Chemistry

Researchers requiring regioisomerically pure pyrazole building blocks often encounter isomeric contamination that compromises synthetic reproducibility. 1-Cyclopentyl-1H-pyrazole-5-carboxamide (CAS 1870093-12-1) eliminates this risk with its structurally defined 5-carboxamide substitution and cyclopentyl N-substituent. • Regioisomerically pure 5-carboxamide with distinct physicochemical profile (TPSA 60.9 Ų, XLogP3 0.6) for predictable reactivity. • Versatile intermediate for focused library synthesis, SAR exploration, and agrochemical candidate development. • Available from stock; supports milligram to gram-scale research procurement.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B10911766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-1H-pyrazole-5-carboxamide
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C(=CC=N2)C(=O)N
InChIInChI=1S/C9H13N3O/c10-9(13)8-5-6-11-12(8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,13)
InChIKeySVBQSCOEEWECOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentyl-1H-pyrazole-5-carboxamide: Properties and Procurement


1-Cyclopentyl-1H-pyrazole-5-carboxamide is a heterocyclic building block characterized by a pyrazole core with a cyclopentyl substituent at the 1-position and a primary carboxamide group at the 5-position (molecular formula C₉H₁₃N₃O, molecular weight 179.22 g/mol) . This substitution pattern defines its chemical identity and differentiates it from isomeric and functional analogs within the pyrazole-amide chemical space.

Irreplaceable Role of 1-Cyclopentyl-1H-pyrazole-5-carboxamide


Within the pyrazole carboxamide class, the specific position of the carboxamide group (3-, 4-, or 5-) on the pyrazole ring, combined with the nature of the N-substituent (e.g., cyclopentyl vs. methyl or phenyl), dictates fundamental physicochemical properties such as lipophilicity, hydrogen bonding capacity, and molecular geometry . For instance, the 5-carboxamide isomer possesses a unique topological polar surface area (TPSA) of 60.9 Ų and an XLogP3 of 0.6 , which directly impacts its solubility, permeability, and suitability for different synthetic applications compared to the 3-carboxamide isomer or the corresponding 5-carboxylic acid derivative . Generic substitution without verifying these specific parameters can lead to failed reactions, altered biological activity in downstream applications, or inconsistent material properties in industrial processes.

1-Cyclopentyl-1H-pyrazole-5-carboxamide vs. Structural Analogs


Regioisomeric Differentiation: 5- vs. 3-Carboxamide

1-Cyclopentyl-1H-pyrazole-5-carboxamide is a distinct regioisomer from 1-Cyclopentyl-1H-pyrazole-3-carboxamide. While both share the same molecular weight (179.22 g/mol) and molecular formula (C₉H₁₃N₃O), the 5-carboxamide isomer has a calculated Topological Polar Surface Area (TPSA) of 60.9 Ų and an XLogP3 of 0.6 . These properties are critical for predicting solubility and permeability in drug discovery workflows. In contrast, the 3-carboxamide isomer is associated with different biological study profiles, including antimicrobial, antifungal, and anti-inflammatory applications , underscoring that the position of the carboxamide group is not interchangeable for target binding or synthetic utility.

Medicinal Chemistry Chemical Biology Synthetic Chemistry

Functional Group Comparison: Carboxamide vs. Carboxylic Acid

1-Cyclopentyl-1H-pyrazole-5-carboxamide (MW: 179.22 g/mol, purity ≥95%) is differentiated from its carboxylic acid counterpart, 1-Cyclopentyl-1H-pyrazole-5-carboxylic acid (MW: 180.20 g/mol, purity ≥95%) . The carboxamide functional group provides distinct hydrogen bonding capabilities (one H-bond donor, two H-bond acceptors) compared to the carboxylic acid, which can form strong, directional hydrogen bonds and has acidic properties . This difference is quantified by the presence of the amide NH₂ group, which alters the compound's reactivity in amide coupling reactions and its potential to act as a hydrogen bond donor in biological target engagement.

Organic Synthesis Medicinal Chemistry Agrochemicals

Scaffold Distinction: Pyrazole vs. Other Azoles

As a member of the pyrazole class, 1-Cyclopentyl-1H-pyrazole-5-carboxamide benefits from the scaffold's established properties as a bioisostere. Pyrazoles are recognized for being more lipophilic and metabolically stable bioisosteres of phenol . This class-level inference suggests that in comparative medicinal chemistry, a pyrazole carboxamide may offer improved metabolic stability (e.g., reduced Phase II glucuronidation) and enhanced membrane permeability compared to a phenolic analog, although direct comparative data for this specific compound are not available in public literature.

Medicinal Chemistry Pharmacokinetics Bioisosterism

Purity Specification for Reliable Synthesis

Commercial sources specify a purity of ≥95% for 1-Cyclopentyl-1H-pyrazole-5-carboxamide . While this is a standard purity grade for research and building block applications, it provides a quantifiable baseline for procurement. Lower purity batches (e.g., technical grade) may contain unreacted starting materials or byproducts that can compromise the yield and purity of downstream products, particularly in multi-step syntheses or when used in sensitive biological assays.

Chemical Synthesis Process Chemistry Analytical Chemistry

1-Cyclopentyl-1H-pyrazole-5-carboxamide: Research and Industrial Applications


Building Block for Pyrazole Libraries

As a regioisomerically pure 5-carboxamide, 1-Cyclopentyl-1H-pyrazole-5-carboxamide serves as a versatile intermediate for synthesizing focused libraries of pyrazole derivatives. The primary carboxamide group at the 5-position can be elaborated via acylation, alkylation, or condensation reactions to generate diverse chemotypes for high-throughput screening in drug discovery programs .

Medicinal Chemistry Lead Optimization Precursor

The specific 1-cyclopentyl-5-carboxamide substitution pattern is a defined starting point for structure-activity relationship (SAR) exploration. Its distinct physicochemical profile (TPSA 60.9 Ų, XLogP3 0.6) makes it a suitable core for optimizing lead compounds where balancing lipophilicity and hydrogen bonding is crucial for target engagement and pharmacokinetic properties .

Isomer-Specific Analytical Reference Standard

Given the existence of regioisomeric analogs (e.g., 1-Cyclopentyl-1H-pyrazole-3-carboxamide), this compound can be utilized as an analytical reference standard to develop and validate HPLC or LC-MS methods for distinguishing between closely related pyrazole isomers in complex mixtures or reaction monitoring .

Synthetic Intermediate for Agrochemicals

The pyrazole-5-carboxamide core is a recognized scaffold in the design of fungicides and herbicides. 1-Cyclopentyl-1H-pyrazole-5-carboxamide can be employed as a starting material to synthesize novel agrochemical candidates, leveraging the cyclopentyl group's potential to enhance target binding and metabolic stability in agricultural applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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